3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
Description
3-(4-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid (CAS: 19491-89-5) is a synthetic compound featuring a propanoic acid backbone substituted with a 4-hydroxyphenyl group at position 3 and a 1H-tetrazol-1-yl moiety at position 2.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRFEBXGLILKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a hydroxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a Grignard reaction, where a Grignard reagent is reacted with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the tetrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid ()
- Structural Difference : Fluorine replaces the hydroxyl group on the phenyl ring.
- Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity but reduces hydrogen-bonding capacity compared to the hydroxyl group. This may enhance membrane permeability but decrease solubility in aqueous environments .
3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid ()
- Structural Difference : Chlorine substitution at the para position and tetrazole at position 3.
- Impact: The electron-withdrawing chloro group increases acidity of the propanoic acid (lower pKa) and enhances intermolecular halogen bonding. The altered substitution position may affect steric interactions with biological targets .
3-(4-Ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid ()
- Structural Difference : Ethoxy group replaces hydroxyl.
Variations in the Heterocyclic Moiety
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate ()
- Structural Difference : Phenyl instead of 4-hydroxyphenyl.
- Impact : Absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity. Crystallographic data reveal a dihedral angle of 63.24° between the tetrazole and phenyl rings, influencing solid-state packing and solubility .
3-(4-Hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid ()
- Structural Difference : 1,3-Dioxoisoindolinyl replaces tetrazole.
- Impact : The carbonyl groups in dioxoisoindolinyl increase polarity (IR peaks at 1775, 1730 cm⁻¹) and may enhance solubility but reduce metabolic stability compared to the tetrazole’s aromatic nitrogens .
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives ()
- Structural Difference: Amino linkage instead of tetrazole.
- Impact: The amino group allows for protonation at physiological pH, altering charge state and receptor interactions. These derivatives exhibit antimicrobial activity against ESKAPE pathogens, suggesting that the amino group’s flexibility aids in target binding .
Functional Group Positional Isomerism
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid ()
- Structural Difference: Hydroxyl group on the propanoic acid chain instead of tetrazole.
- However, the absence of tetrazole eliminates bioisosteric advantages (e.g., resistance to esterase cleavage) .
Table 1: Comparative Data for Key Compounds
Research Findings and Implications
- Antimicrobial Activity: While 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show efficacy against drug-resistant pathogens (), the tetrazole-containing target compound’s activity remains underexplored. Tetrazoles may offer advantages in overcoming efflux pump-mediated resistance due to their rigid structure .
- Metabolic Stability: Fluorine and ethoxy substitutions improve stability but may compromise solubility.
- Crystallographic Insights: The dihedral angle in 3-phenyl-2-tetrazol-propanoic acid monohydrate suggests conformational flexibility, which could influence binding to biological targets .
Biological Activity
3-(4-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid, also known as a derivative of 4-hydroxyphenyl and tetrazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique molecular structure, which includes a phenolic group known for its antioxidant properties and a tetrazole ring that may contribute to its biological efficacy.
- Chemical Name : this compound
- CAS Number : 1284765-94-1
- Molecular Formula : C₁₀H₁₀N₄O₃
- Molecular Weight : 234.214 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives were evaluated for their activity against A549 lung cancer cells. Notably, certain derivatives demonstrated a reduction in cell viability by up to 50% and inhibited cell migration in vitro. The most promising derivative exhibited significant antioxidant properties, as measured by the DPPH radical scavenging assay .
| Compound | Cell Viability Reduction (%) | Migration Inhibition | Antioxidant Activity |
|---|---|---|---|
| Compound 12 | 50% | Yes | Moderate |
| Compound 20 | 50% | Yes | High |
| Compound 22 | 45% | Yes | Moderate |
Antimicrobial Activity
The antimicrobial potential of related derivatives has also been investigated. The synthesized compounds showed significant activity against multidrug-resistant pathogens, including strains from the ESKAPE group and Candida auris. Minimum inhibitory concentrations (MICs) ranged from 0.5 to 64 µg/mL, indicating robust activity against both bacterial and fungal infections. Particularly, hydrazone derivatives demonstrated broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| Candida auris | 8 - 64 |
| Gram-negative pathogens | 8 - 64 |
The mechanism by which these compounds exert their biological effects is believed to involve the interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The phenolic moiety contributes to antioxidant activity, which can mitigate oxidative stress in cancer cells and enhance the efficacy of conventional chemotherapeutics .
Case Studies
In a notable case study involving the synthesis of various derivatives of this compound, researchers reported that modifications to the phenolic structure significantly influenced both anticancer and antimicrobial activities. For instance, derivatives with additional hydrophobic groups displayed enhanced membrane permeability, leading to improved efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
